5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile
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Overview
Description
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinonitrile core with various functional groups, including an acetyl group, a chlorophenyl group, a methyl group, and a quinazolinylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Material Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound’s interactions with biological molecules and systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 5-Acetyl-4-(4-bromophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile
- 5-Acetyl-4-(4-fluorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile.
Uniqueness
The uniqueness of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H17ClN4O2S |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H17ClN4O2S/c1-13-21(14(2)30)22(15-7-9-16(25)10-8-15)18(11-26)24(27-13)32-12-20-28-19-6-4-3-5-17(19)23(31)29-20/h3-10H,12H2,1-2H3,(H,28,29,31) |
InChI Key |
MMQWFOJIDZYZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C#N)C4=CC=C(C=C4)Cl)C(=O)C |
Origin of Product |
United States |
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